molecular formula C24H24ClO3P B010802 [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride CAS No. 106302-03-8

[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride

Cat. No. B010802
CAS RN: 106302-03-8
M. Wt: 426.9 g/mol
InChI Key: BRRCLIKFZISBBV-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of related triphenylphosphonium compounds often involves the reaction of triphenylphosphine with functionalized organic halides or alcohols under specific conditions. For instance, 3,3,3-trichloropropyl-1-triphenylphosphonium chloride is prepared from 2-chloroethanol, triphenylphosphine, and trichloroacetic acid, demonstrating the versatility of triphenylphosphine in forming various phosphonium salts through substitution reactions (Karatholuvhu & Fuchs, 2004).

Molecular Structure Analysis

The molecular structure of phosphonium salts is characterized by a tetrahedral geometry around the phosphorus atom. Detailed crystal structure analyses reveal that the triphenylphosphonium group forms a tetrahedral geometry with P-C(phenyl) distances being equal within experimental error, indicating the stability and rigidity of the phosphonium core. This structural feature is crucial for its reactivity and interactions in chemical processes (Boys et al., 1995).

Chemical Reactions and Properties

Phosphonium salts are known for their involvement in Wittig reactions, where they act as ylides to form double bonds in organic compounds. The reaction mechanism typically involves the formation of a ylide from the phosphonium salt, which then reacts with an aldehyde or ketone to produce an alkene. This reaction is a cornerstone in organic synthesis for the formation of carbon-carbon double bonds with high stereochemical control (Itaya et al., 1993).

Scientific Research Applications

  • Catalysis in Organic Synthesis : Triphenylphosphonopropionbetainetriorganotin(IV) salts, which are related to the compound , have been used as catalysts for synthesizing a variety of organic compounds, including new classes of phosphonium-based compounds (Ng & Zuckerman, 1982).

  • Potential in Anti-Inflammatory Agents : [1-(Ethoxycarbonyl)-1-cyclopentyl]triphenylphosphonium bromide, a compound similar to the one , shows potential as a novel anti-inflammatory agent due to its unique crystal structure (Boys et al., 1995).

  • Synthesis of Organic Compounds : 3,3,3-Trichloropropyl-1-triphenylphosphorane, a related compound, is a convenient reagent for synthesizing various organic structures such as (Z)-1,3-enynes and 1,3-diynes (Karatholuvhu & Fuchs, 2004).

  • Synthesis of Pure Phosphonium Salts : A method has been developed for preparing pure (3-alkoxycarbonyl-2-oxopropyl)triphenylphosphonium salts, useful in various organic syntheses (Moorhoff, 1997).

  • Crystal Structure Analysis : A study involving the reaction of acetic anhydride with ethoxycarbonylmethylenetriphenylphosphorane, related to the compound of interest, revealed unexpected properties and structures (Abell, Clark, & Robinson, 1989).

  • Synthesis of Sterically Hindered Peptides : 2-Phosphonioethoxycarbonyl (Peoc) amino acids and hydroxy acids have been used for synthesizing sterically hindered peptides and dipsipeptides, demonstrating the versatility of these compounds in peptide synthesis (Kunz & Bechtolsheimer, 1982).

  • Formation of Novel Phosphonium Salts : The reaction of Ru(CO)HCl(PPh3)3 with methyl propiolate produces (methoxycarbonylethenyl)triphenylphosphonium chloride, a novel phosphonium salt (Castaño et al., 1989).

  • Synthesis of Antimicrobial Agents : Novel quaternary phosphonium acylhydrazones derived from similar compounds show selective antimicrobial activity against Gram-positive bacteria strains (Milenković, Zivkovic-Radovanovic, & Andjelković, 2020).

properties

IUPAC Name

(4-ethoxy-2,4-dioxobutyl)-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O3P.ClH/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17H,2,18-19H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRCLIKFZISBBV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378608
Record name (4-Ethoxy-2,4-dioxobutyl)(triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106302-03-8
Record name (4-Ethoxy-2,4-dioxobutyl)(triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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